Bambuterol Monocarbamate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Bambuterol Monocarbamate (BM) is a long-acting beta2-adrenergic receptor (β₂-AR) agonist currently under investigation for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD) []. It is a prodrug, meaning it is an inactive form of the drug that is converted into its active form, bambuterol, after it is inhaled into the lungs [].

Mechanism of Action

Similar to other β₂-AR agonists, BM works by relaxing the smooth muscles in the airways, which helps to open up the airways and improve airflow to the lungs []. This, in turn, can help to relieve symptoms of asthma and COPD, such as wheezing, shortness of breath, chest tightness, and coughing [].

Advantages of Bambuterol Monocarbamate

One potential advantage of BM over other long-acting β₂-AR agonists is its extended duration of action. Studies have shown that BM can provide bronchodilation (airway opening) for up to 36 hours after a single inhalation []. This could be beneficial for patients who require long-term control of their symptoms.

Another potential advantage of BM is its slow absorption profile. This may help to reduce the risk of side effects associated with β₂-AR agonists, such as tremors, heart palpitations, and nervousness [].

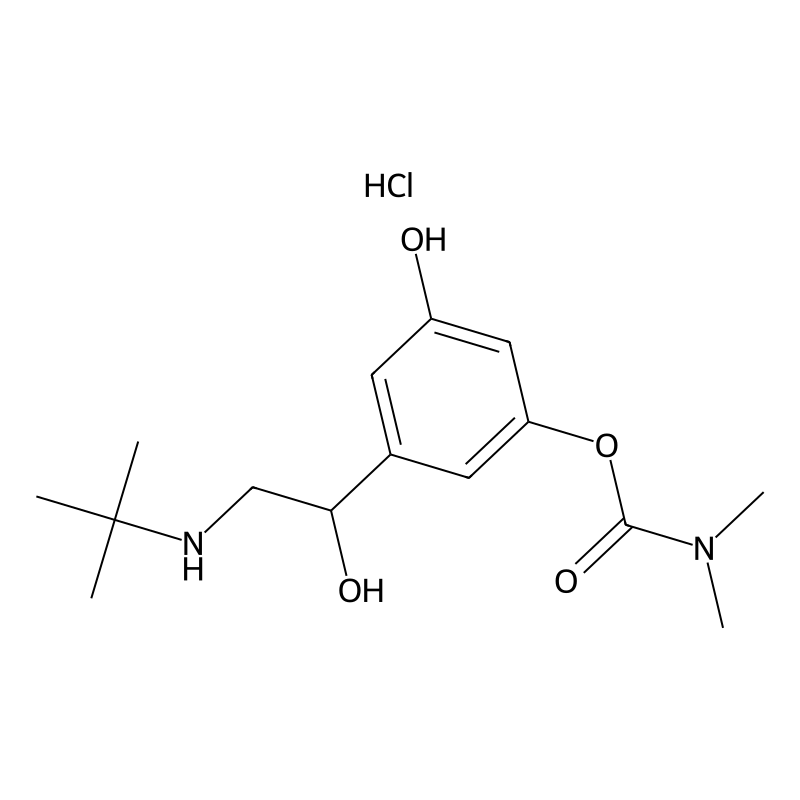

Bambuterol Monocarbamate is a chemical compound derived from bambuterol, which is a prodrug of terbutaline, a well-known bronchodilator used in the treatment of asthma and other conditions characterized by bronchospasm. The structure of Bambuterol Monocarbamate is represented by the molecular formula and features a carbamate moiety that plays a crucial role in its biological activity and pharmacokinetics . This compound is significant due to its ability to enhance the therapeutic effects of terbutaline while potentially reducing side effects associated with direct terbutaline administration.

The primary chemical reaction involving Bambuterol Monocarbamate is its hydrolysis, which occurs through enzymatic action, particularly by butyrylcholinesterase. Upon hydrolysis, Bambuterol Monocarbamate releases terbutaline, thus exerting its pharmacological effects. The mechanism can be summarized as follows:

- Carbamoylation: The carbamate group interacts with butyrylcholinesterase, leading to the formation of a carbamylated enzyme complex.

- Hydrolysis: Water molecules facilitate the breakdown of this complex, regenerating the enzyme and releasing terbutaline as an active metabolite .

This reaction is characterized by pseudo-irreversible inhibition of butyrylcholinesterase, which contributes to the prolonged action of the drug .

Bambuterol Monocarbamate exhibits significant biological activity primarily through its conversion to terbutaline. Terbutaline acts as a selective beta-2 adrenergic agonist, leading to bronchodilation and relief from bronchospasm. The pharmacological profile includes:

- Bronchodilation: Effective in treating asthma and chronic obstructive pulmonary disease (COPD).

- Anti-inflammatory Effects: May contribute to reducing airway inflammation.

- Prolonged Action: Due to its metabolism, Bambuterol Monocarbamate provides a longer duration of action compared to terbutaline alone .

The synthesis of Bambuterol Monocarbamate involves several steps, typically starting from terbutaline or its derivatives. A common method includes:

- Formation of Carbamate: Reacting terbutaline with appropriate reagents (e.g., chloroformates) in the presence of a base such as pyridine.

- Purification: The product is purified through techniques like chromatography to isolate Bambuterol Monocarbamate .

Example Synthesis Reactionpython# Example reaction for synthesisterbutaline + chloroformate → Bambuterol Monocarbamate + by-products

python# Example reaction for synthesisterbutaline + chloroformate → Bambuterol Monocarbamate + by-products

Bambuterol Monocarbamate is primarily used in:

- Asthma Management: As a long-acting bronchodilator.

- Chronic Obstructive Pulmonary Disease Treatment: Helps alleviate symptoms associated with airway constriction.

- Research: Investigated for its interactions with cholinesterases and potential implications in drug design .

Studies have shown that Bambuterol Monocarbamate interacts significantly with butyrylcholinesterase, leading to its hydrolysis into terbutaline. This interaction is crucial for understanding its pharmacodynamics and potential side effects. Key findings include:

- Stereoselectivity: Different enantiomers of Bambuterol Monocarbamate exhibit varying affinities for butyrylcholinesterase.

- Inhibition Profiles: The compound shows pseudo-irreversible inhibition characteristics, impacting the enzyme's activity over time .

Bambuterol Monocarbamate shares structural and functional similarities with several other compounds. Here are some notable comparisons:

| Compound Name | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| Terbutaline | Beta-2 agonist | Bronchodilation | Shorter duration of action |

| Rivastigmine | Carbamate inhibitor | Alzheimer's treatment | Selective for acetylcholinesterase |

| Donepezil | Acetylcholinesterase inhibitor | Alzheimer's treatment | Longer half-life than rivastigmine |

Bambuterol Monocarbamate stands out due to its unique prodrug characteristics that allow for extended therapeutic effects compared to direct administration of terbutaline or other similar compounds .

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

H412 (100%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Health Hazard